

Application Notes and Protocols for Gas Chromatography Utilizing Isoparaffinic Solvents

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Compound of Interest

Compound Name: SHELLSOL

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Introduction

Isoparaffinic solvents, such as the **SHELLSOL**™ and Isopar™ series, are high-purity synthetic hydrocarbon fluids characterized by their narrow boiling ranges, low odor, and minimal aromatic content.[1][2] These properties make them excellent choices as solvents or diluents in various applications, including gas chromatography (GC). In GC, the choice of solvent is critical as it can significantly impact sample solubility, injection performance, and chromatographic separation.[3][4] Isoparaffinic solvents are particularly well-suited for the analysis of non-polar to moderately polar analytes, offering benefits such as high volatility for easy evaporation in the injector port and compatibility with common non-polar and semi-polar GC columns.[5][6]

These application notes provide detailed protocols for the use of isoparaffinic solvents in the quantitative analysis of active pharmaceutical ingredients (APIs), related substances, and other organic compounds using gas chromatography with flame ionization detection (GC-FID).

Application Note 1: Quantitative Analysis of a Non-Polar Analyte in an Isoparaffinic Solvent Matrix

Objective: To develop and validate a GC-FID method for the quantification of a non-polar analyte using an isoparaffinic solvent as the sample diluent. This method is applicable for purity analysis and content uniformity testing.

Principle: A sample containing the analyte of interest is dissolved in an isoparaffinic solvent, such as **ShellSol** T or Isopar L. The solution is then injected into a gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID). The analyte is separated from any impurities based on its boiling point and interaction with the stationary phase.[7] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Workflow



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Caption: Workflow for quantitative GC-FID analysis using isoparaffinic solvents.

Materials and Reagents

- Solvent: **ShellSol**™ T or Isopar™ L (or equivalent high-purity isoparaffinic solvent)
- Analyte: Certified Reference Standard (CRS) of the compound of interest
- Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and solvent peaks (e.g., n-dodecane).
- GC Vials: 2 mL amber glass vials with PTFE/silicone septa

Instrumentation

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Detector: Flame Ionization Detector (FID)
- Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

- Data System: Agilent ChemStation (or equivalent chromatography data software)

Experimental Protocol

1. Standard Preparation:

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the analyte CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the isoparaffinic solvent.
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the isoparaffinic solvent.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the isoparaffinic solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

2. Sample Preparation:

- Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
- Add the internal standard to achieve a final concentration of 20 µg/mL.
- Dissolve and dilute to volume with the isoparaffinic solvent.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer an aliquot of the final solution into a GC vial for analysis.

3. GC-FID Conditions:

Parameter	Setting
Inlet Temperature	250°C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium
Constant Flow	1.0 mL/min
Oven Program	Initial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Detector	FID
Detector Temp	300°C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2)	25 mL/min

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the response factor (RF) for each calibration standard using the following formula:
$$RF = (Area_{analyte} / Conc_{analyte}) / (Area_{IS} / Conc_{IS})$$
- Plot a calibration curve of the area ratio ($Area_{analyte} / Area_{IS}$) versus the concentration ratio ($Conc_{analyte} / Conc_{IS}$).
- Determine the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary

Analyte Concentration (µg/mL)	Internal Standard Concentration (µg/mL)	Analyte Peak Area	Internal Standard Peak Area	Area Ratio (Analyte/IS)
1.0	20.0	15,234	305,123	0.050
5.0	20.0	76,543	304,987	0.251
10.0	20.0	153,123	305,543	0.501
25.0	20.0	382,987	305,210	1.255
50.0	20.0	765,432	304,876	2.511
100.0	20.0	1,532,876	305,321	5.021

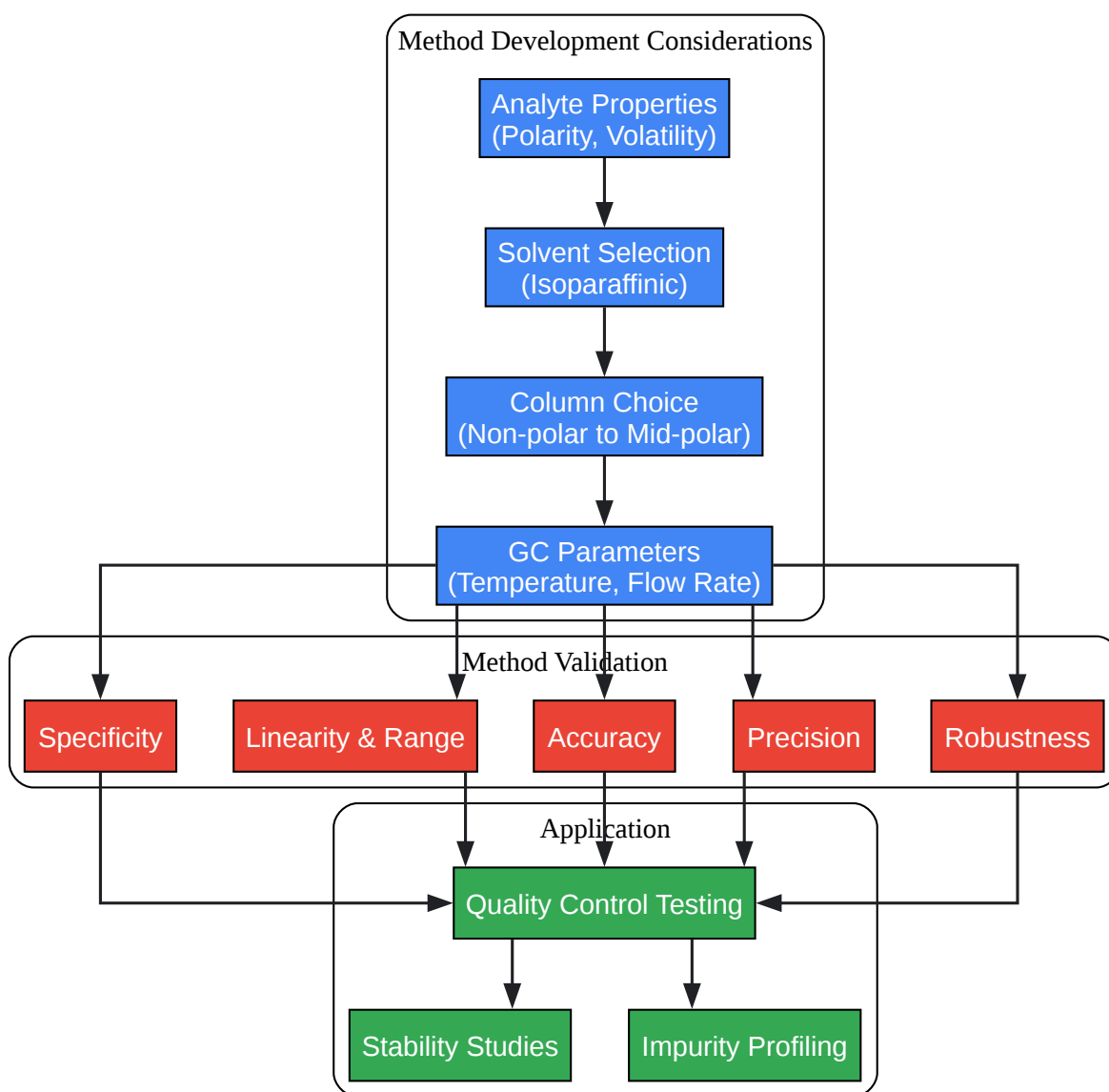
Linearity: $R^2 > 0.999$ Limit of Detection (LOD): 0.1 µg/mL Limit of Quantification (LOQ): 0.3 µg/mL

Application Note 2: Analysis of Semi-Volatile Compounds in Isoparaffinic Solvents

Objective: To provide a protocol for the analysis of semi-volatile organic compounds (SVOCs) using an isoparaffinic solvent as a diluent, suitable for raw material testing and stability studies.

Principle: This protocol is designed for analytes that are less volatile and may require a higher final oven temperature for elution. The use of a high-purity isoparaffinic solvent ensures minimal interference from the solvent front and allows for the detection of low-level impurities. The non-polar nature of the solvent is ideal for dissolving many semi-volatile organic compounds.[8]

Logical Relationship Diagram



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Caption: Key relationships in GC method development and application.

Experimental Protocol

1. Sample and Standard Preparation:

- Follow the same general procedure as in Application Note 1, adjusting the concentrations as needed based on the expected analyte levels and detector sensitivity. For trace analysis, a higher sample concentration may be required.

2. GC-FID Conditions:

Parameter	Setting
Inlet Temperature	280°C
Injection Volume	1 µL
Splitless Injection	Purge flow: 50 mL/min at 1.0 min
Carrier Gas	Helium
Constant Flow	1.2 mL/min
Oven Program	Initial: 80°C (hold 1 min) Ramp: 15°C/min to 320°C (hold 10 min)
Detector	FID
Detector Temp	340°C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2)	25 mL/min

3. Data Analysis:

- Perform data analysis as described in Application Note 1. For impurity profiling, relative response factors (RRFs) may need to be determined if reference standards for the impurities are not available.

Quantitative Data for Impurity Analysis

Compound	Retention Time (min)	Concentration (µg/mL)	Peak Area	Relative Retention Time (RRT)
Analyte	12.5	1000	15,432,109	1.00
Impurity A	10.2	2.5	38,543	0.82
Impurity B	13.1	1.8	27,897	1.05
Impurity C	14.5	3.2	49,765	1.16

Conclusion

Isoparaffinic solvents like the **SHELLSOL™** series are highly suitable for a range of gas chromatography applications. Their high purity, inertness, and appropriate volatility make them excellent choices for the analysis of non-polar and semi-volatile compounds. The protocols outlined above provide a solid foundation for developing and validating robust GC methods for pharmaceutical and chemical analysis. As with any analytical method, validation should be performed to ensure the method is suitable for its intended purpose.

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